molecular formula C28H34N2O6 B11622066 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11622066
M. Wt: 494.6 g/mol
InChI Key: NEWWHOXHIJJRTL-SHHOIMCASA-N
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Description

3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxyphenyl, propoxyphenyl, and morpholinyl groups through various substitution and coupling reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-ethoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-butoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O6/c1-4-15-36-22-9-10-23(19(2)18-22)26(31)24-25(20-5-7-21(34-3)8-6-20)30(28(33)27(24)32)12-11-29-13-16-35-17-14-29/h5-10,18,25,31H,4,11-17H2,1-3H3/b26-24+

InChI Key

NEWWHOXHIJJRTL-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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